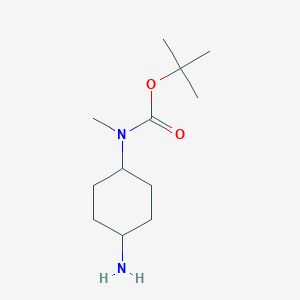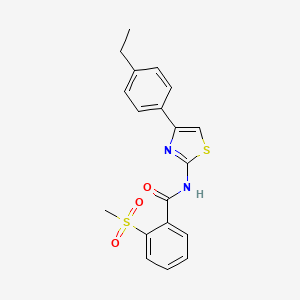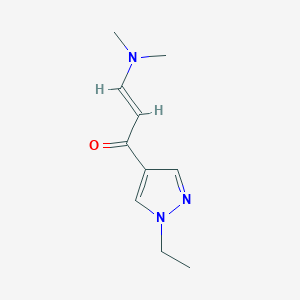
1-(1,3-Benzothiazol-2-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives has been explored through various methods. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved and characterized using spectroscopic methods and thermal analysis, with the molecular geometry confirmed by X-ray diffraction and optimized using density functional theory (DFT) . Another study reported the microwave-assisted synthesis of a benzothiazole derivative, which was an efficient and eco-friendly approach compared to conventional methods . Additionally, a new route for synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone was developed using carbon-sulfur bond cleavage reactions in a basic medium .
Molecular Structure Analysis
X-ray crystallography has been a common tool for determining the molecular structure of benzothiazole derivatives. The crystal structure of various synthesized compounds has been established, revealing details such as chair conformations and intermolecular interactions . DFT calculations have also been used to optimize molecular geometries, showing good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of benzothiazole derivatives has been studied in various chemical reactions. For example, the treatment of 2-(acetonylthio)benzothiazole with different reagents led to the formation of derivatives of 2-amino-3-cyanothiophene and cyanoacetylhydrazone . The in vitro hepatic metabolism of 1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone was investigated, revealing its reduction to the corresponding alcohol and no dealkylation observed .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been characterized using various spectroscopic techniques. UV-visible, FT-IR, NMR, and mass spectrometry have been employed to characterize synthesized compounds . The antioxidant and anticancer activities of certain derivatives were evaluated, demonstrating potential biological relevance . The photophysical properties of substituted pyrazolines were found to be dependent on the electronic nature of substituents and solvent polarity .
Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Optical Materials
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials . A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .
Antiviral Agents
Benzothiazoles have been studied as potential antiviral agents . The SAR results showed that a substitution with 1-(1,3-benzothiazol-2-yl)piperazine present at the C-7 position was advantageous .
Future Directions
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13(10-11-6-2-1-3-7-11)15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGRXWKXYVKSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)
![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)




![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)
![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)